molecular formula C14H10ClFN4O2 B2828428 5-Chloro-N-[1-(4-fluorophenyl)-2-oxoazetidin-3-yl]pyrimidine-4-carboxamide CAS No. 2223733-07-9

5-Chloro-N-[1-(4-fluorophenyl)-2-oxoazetidin-3-yl]pyrimidine-4-carboxamide

Cat. No. B2828428
CAS RN: 2223733-07-9
M. Wt: 320.71
InChI Key: YNKVJPOPKSYZAA-UHFFFAOYSA-N
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Description

5-Chloro-N-[1-(4-fluorophenyl)-2-oxoazetidin-3-yl]pyrimidine-4-carboxamide, also known as CT7001, is a small molecule inhibitor that has gained attention in recent years due to its potential therapeutic applications.

Mechanism of Action

5-Chloro-N-[1-(4-fluorophenyl)-2-oxoazetidin-3-yl]pyrimidine-4-carboxamide works by inhibiting the activity of the enzyme dihydroorotate dehydrogenase (DHODH), which is involved in the de novo pyrimidine synthesis pathway. This inhibition leads to a decrease in the production of pyrimidine nucleotides, which are essential for DNA and RNA synthesis. This ultimately leads to a decrease in cell proliferation and growth.
Biochemical and Physiological Effects
5-Chloro-N-[1-(4-fluorophenyl)-2-oxoazetidin-3-yl]pyrimidine-4-carboxamide has been shown to have several biochemical and physiological effects. In cancer cells, 5-Chloro-N-[1-(4-fluorophenyl)-2-oxoazetidin-3-yl]pyrimidine-4-carboxamide has been shown to induce cell cycle arrest and apoptosis. In addition, 5-Chloro-N-[1-(4-fluorophenyl)-2-oxoazetidin-3-yl]pyrimidine-4-carboxamide has been shown to inhibit the production of cytokines and chemokines, which are involved in inflammation and immune responses.

Advantages and Limitations for Lab Experiments

One of the advantages of 5-Chloro-N-[1-(4-fluorophenyl)-2-oxoazetidin-3-yl]pyrimidine-4-carboxamide is its specificity for DHODH, which makes it a useful tool for studying the de novo pyrimidine synthesis pathway. However, one limitation is its low solubility, which can make it difficult to work with in certain experiments.

Future Directions

There are several future directions for research on 5-Chloro-N-[1-(4-fluorophenyl)-2-oxoazetidin-3-yl]pyrimidine-4-carboxamide. One area of interest is its potential use in combination therapy with other cancer treatments, such as chemotherapy and radiation therapy. In addition, further research is needed to fully understand the mechanism of action of 5-Chloro-N-[1-(4-fluorophenyl)-2-oxoazetidin-3-yl]pyrimidine-4-carboxamide and its effects on the immune system. Finally, there is potential for the development of new analogs of 5-Chloro-N-[1-(4-fluorophenyl)-2-oxoazetidin-3-yl]pyrimidine-4-carboxamide with improved solubility and pharmacokinetic properties.

Synthesis Methods

5-Chloro-N-[1-(4-fluorophenyl)-2-oxoazetidin-3-yl]pyrimidine-4-carboxamide is synthesized through a multi-step process that involves the reaction of 4-chloro-2-fluoroaniline with ethyl 2-oxo-3-phenylpropanoate to form 1-(4-chloro-2-fluorophenyl)-2-oxo-3-phenylazetidine. This intermediate is then reacted with 4-cyanopyrimidine-5-carboxamide to form 5-Chloro-N-[1-(4-fluorophenyl)-2-oxoazetidin-3-yl]pyrimidine-4-carboxamide.

Scientific Research Applications

5-Chloro-N-[1-(4-fluorophenyl)-2-oxoazetidin-3-yl]pyrimidine-4-carboxamide has been studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and autoimmune disorders. In cancer research, 5-Chloro-N-[1-(4-fluorophenyl)-2-oxoazetidin-3-yl]pyrimidine-4-carboxamide has been shown to inhibit the growth of several cancer cell lines, including breast, lung, and pancreatic cancer. Inflammation and autoimmune disorders have also been studied, with 5-Chloro-N-[1-(4-fluorophenyl)-2-oxoazetidin-3-yl]pyrimidine-4-carboxamide showing potential as an anti-inflammatory and immunomodulatory agent.

properties

IUPAC Name

5-chloro-N-[1-(4-fluorophenyl)-2-oxoazetidin-3-yl]pyrimidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10ClFN4O2/c15-10-5-17-7-18-12(10)13(21)19-11-6-20(14(11)22)9-3-1-8(16)2-4-9/h1-5,7,11H,6H2,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNKVJPOPKSYZAA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(=O)N1C2=CC=C(C=C2)F)NC(=O)C3=NC=NC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10ClFN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Chloro-N-[1-(4-fluorophenyl)-2-oxoazetidin-3-yl]pyrimidine-4-carboxamide

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